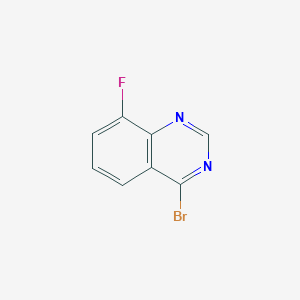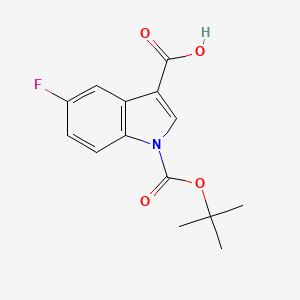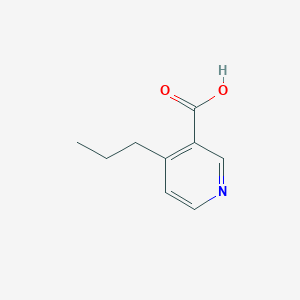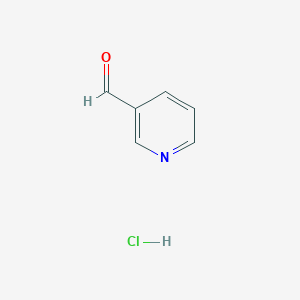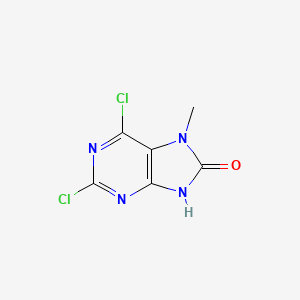
2,6-Dichloro-7-methylpurin-8-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dichloro-7-methyl-7H-purin-8(9H)-one is a chemical compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds that play a crucial role in biochemistry, particularly in the structure of DNA and RNA. This compound is characterized by the presence of two chlorine atoms at positions 2 and 6, a methyl group at position 7, and a keto group at position 8 of the purine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-7-methyl-7H-purin-8(9H)-one typically involves the chlorination of 7-methylxanthine. The reaction is carried out in the presence of a chlorinating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction conditions usually require elevated temperatures and anhydrous conditions to ensure the complete chlorination of the purine ring.
Industrial Production Methods
In industrial settings, the production of 2,6-Dichloro-7-methyl-7H-purin-8(9H)-one follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2,6-Dichloro-7-methyl-7H-purin-8(9H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 2 and 6 can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The keto group at position 8 can undergo oxidation or reduction to form different derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are used under controlled conditions.
Hydrolysis: Acidic or basic hydrolysis is performed using hydrochloric acid (HCl) or sodium hydroxide (NaOH) solutions at varying temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce oxo derivatives.
科学的研究の応用
2,6-Dichloro-7-methyl-7H-purin-8(9H)-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex purine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2,6-Dichloro-7-methyl-7H-purin-8(9H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or interfere with nucleic acid synthesis, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2,6-Dichloropurine: Lacks the methyl group at position 7.
7-Methylxanthine: Lacks the chlorine atoms at positions 2 and 6.
8-Oxo-7-methylguanine: Contains an oxo group at position 8 instead of chlorine atoms.
Uniqueness
2,6-Dichloro-7-methyl-7H-purin-8(9H)-one is unique due to the presence of both chlorine atoms and a methyl group on the purine ring, which imparts distinct chemical and biological properties. This combination of substituents makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C6H4Cl2N4O |
|---|---|
分子量 |
219.03 g/mol |
IUPAC名 |
2,6-dichloro-7-methyl-9H-purin-8-one |
InChI |
InChI=1S/C6H4Cl2N4O/c1-12-2-3(7)9-5(8)10-4(2)11-6(12)13/h1H3,(H,9,10,11,13) |
InChIキー |
YDWGEWIMEWGOAF-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(NC1=O)N=C(N=C2Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









